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Compound of Interest

Compound Name:
3-bromo-N-(2-

methoxyphenyl)benzamide

CAS No.: 164290-79-3

Cat. No.: B5073497

Get Quote

Executive Summary
3-bromo-N-(2-methoxyphenyl)benzamide is a halogenated diaryl amide serving as a critical

intermediate in medicinal chemistry. Characterized by a meta-bromo substitution on the

benzoyl ring and an ortho-methoxy group on the aniline ring, this molecule acts as a "privileged

scaffold" for the development of kinase inhibitors, GPCR ligands, and antimicrobial agents.[1]

Its structural versatility arises from the orthogonal reactivity of its functional groups: the bromine

atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while

the methoxy group functions as a protected phenol or a hydrogen-bond acceptor in active sites.

[1]

This guide provides a definitive analysis of its physicochemical properties, synthetic

methodology, and structural validation, designed for researchers optimizing lead compounds.[1]

Physicochemical Profile & Identity
Molecular Identity
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Property Specification

IUPAC Name 3-bromo-N-(2-methoxyphenyl)benzamide

Molecular Formula C₁₄H₁₂BrNO₂

Molecular Weight 306.16 g/mol

Monoisotopic Mass 305.0051 g/mol

SMILES COc1ccccc1NC(=O)c1cccc(Br)c1

InChI Key (Predicted) Structure-dependent hash

Appearance Off-white to pale yellow crystalline solid

Elemental Analysis (Calculated)
The precise molecular weight is derived from standard atomic weights. This data is essential

for validating purity via High-Resolution Mass Spectrometry (HRMS).

Carbon (C): 54.92%

Hydrogen (H): 3.95%

Bromine (Br): 26.10%

Nitrogen (N): 4.58%

Oxygen (O): 10.45%

Solubility & Lipophilicity
LogP (Predicted): ~3.5 – 4.0 (Moderately lipophilic due to the aryl bromide and methyl ether).

Solubility:

High: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.[1]

Low/Insoluble: Water, Hexanes.
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Protocol Note: For biological assays, prepare stock solutions in DMSO (10–20 mM).

Synthetic Methodology
As a Senior Application Scientist, I recommend an Acyl Chloride-Amine Coupling strategy over

carbodiimide coupling (EDC/NHS) for this specific substrate. The acid chloride route is more

atom-economical and simplifies workup by avoiding urea byproducts.

Reaction Scheme
Reactants:

3-Bromobenzoyl chloride (Electrophile)

2-Methoxyaniline (Nucleophile, o-Anisidine)

Triethylamine (TEA) (Base scavenger)

Step-by-Step Protocol
Objective: Synthesis of 5.0 g of 3-bromo-N-(2-methoxyphenyl)benzamide.

Preparation:

Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

Purge with Nitrogen (N₂) or Argon to eliminate moisture (hydrolysis risk for benzoyl

chloride).

Solvation:

Dissolve 2-methoxyaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M

concentration).

Add Triethylamine (TEA) (1.5 eq) to the solution.

Cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents exotherm-driven

side reactions and controls the rate of acylation.[1]
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Addition:

Dissolve 3-bromobenzoyl chloride (1.1 eq) in a minimal volume of DCM.

Add dropwise to the amine solution over 15–20 minutes.

Observation: A white precipitate (TEA·HCl salts) will form immediately.

Reaction & Monitoring:

Allow the reaction to warm to Room Temperature (25 °C).

Stir for 2–4 hours.

Validation: Monitor via TLC (Solvent: 30% EtOAc/Hexanes). The starting amine spot

(lower R_f) should disappear.

Workup & Purification:

Quench: Add 1M HCl (aq) to neutralize excess amine and dissolve TEA salts.

Extraction: Wash the organic layer with 1M HCl (2x), Saturated NaHCO₃ (2x), and Brine

(1x).

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Recrystallization: If necessary, recrystallize from Ethanol/Water or purify via flash

chromatography (SiO₂, Gradient: 0→30% EtOAc/Hexanes).

Structural Validation & Logic
Trustworthiness in chemical synthesis relies on rigorous characterization.

Proton NMR (¹H NMR) Signature
Amide Proton (-NH-): A broad singlet typically appearing between 8.0 – 9.5 ppm (solvent

dependent, often deshielded by the ortho-methoxy H-bond).

Methoxy Group (-OCH₃): A sharp singlet integrating to 3H at ~3.8 – 3.9 ppm.
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Aromatic Region:

Benzoyl Ring: The H-2 proton (between Br and C=O) appears as a triplet or doublet of

doublets at ~8.0 ppm (deshielded).

Aniline Ring: The protons adjacent to the methoxy and amide groups show distinct splitting

patterns (multiplets) between 6.8 – 8.3 ppm.

Mass Spectrometry (MS)
Isotopic Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a distinctive 1:1 doublet

signal in the mass spectrum.

[M+H]⁺ peaks at 306.0 and 308.0 m/z.

Diagnostic Check: If you do not see the M+2 peak at equal intensity, the bromine is absent

(check starting material).

Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthetic pathway and the Structure-Activity Relationship

(SAR) logic for using this scaffold in drug design.
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Caption: Figure 1. Convergent synthesis of the target benzamide and its divergent utility in

medicinal chemistry optimization.
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Applications in Drug Development[2][3]
The "Privileged" Scaffold
The benzamide moiety is a pharmacophore found in numerous FDA-approved drugs (e.g.,

Entinostat, Moclobemide).

Mechanism: The amide bond acts as a rigid linker that can participate in hydrogen bonding

with protein backbones (e.g., the hinge region of kinases).

Electronic Effects: The meta-bromo substituent withdraws electrons, increasing the acidity of

the amide NH, potentially strengthening H-bond donor capability.[1] The ortho-methoxy

group provides steric lock, forcing the aniline ring out of planarity, which is crucial for filling

hydrophobic pockets in enzymes.[1]

Downstream Functionalization
Suzuki-Miyaura Coupling: The bromine atom is an excellent handle for attaching aryl or

heteroaryl groups to expand the molecule into the "Solvent Exposed Area" of a binding

pocket.

Buchwald-Hartwig Amination: Substitution of the bromine with amines can modulate

solubility and introduce basic centers for salt formation.

Safety & Handling
Hazard Identification: Irritant (Skin/Eye). The parent acid chloride is corrosive.

Storage: Store at 2–8 °C under inert atmosphere.

Disposal: Halogenated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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